Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone
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Overview
Description
Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone is a synthetic compound that belongs to the family of piperazine derivatives. This compound is characterized by the presence of an indole ring, a piperidine ring, and a pyridazine ring, making it a complex heterocyclic structure. The indole nucleus is known for its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of amino alcohols.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Coupling Reactions: The final step involves coupling the indole, piperidine, and pyridazine rings through various coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Chemical Reactions Analysis
Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Indolin-1-yl(6-(piperidin-1-yl)pyridazin-3-yl)methanone can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological applications.
Pyridazine Derivatives: Compounds containing the pyridazine ring, which are studied for their therapeutic potential.
This compound stands out due to its unique combination of these three rings, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(6-piperidin-1-ylpyridazin-3-yl)methanone |
InChI |
InChI=1S/C18H20N4O/c23-18(22-13-10-14-6-2-3-7-16(14)22)15-8-9-17(20-19-15)21-11-4-1-5-12-21/h2-3,6-9H,1,4-5,10-13H2 |
InChI Key |
QTZHJXHWZPPFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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